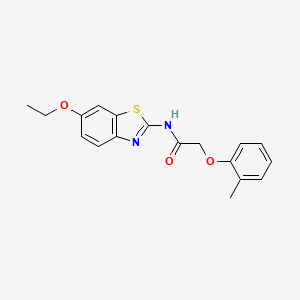

![molecular formula C11H12BrN3OS B5638177 3-[(3-bromo-4-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5638177.png)

3-[(3-bromo-4-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[(3-bromo-4-methoxybenzyl)thio]-5-methyl-4H-1,2,4-triazole” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains a bromo group, a methoxy group, and a benzyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The presence of the bromo and methoxy groups on the benzyl ring, along with the sulfur atom linking the benzyl and triazole rings, would contribute to the overall polarity and reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the bromo and methoxy groups would likely make the compound relatively polar . The molecular weight of a similar compound is reported to be 372.449 .Applications De Recherche Scientifique

Tyrosinase Inhibition and Potential for Treating Hyperpigmentation

The compound has been evaluated for its tyrosinase inhibitory activity both in vitro and in silico . Tyrosinase is a critical enzyme in melanin synthesis, and its inhibition is a key strategy in treating hyperpigmentation disorders. The compound showed a strong dose-dependent inhibitory effect on mushroom tyrosinase, with an IC50 value significantly lower than that of the positive control, kojic acid . This suggests its potential application in developing treatments for conditions like melasma, senile lentigo, freckles, and age spots.

Melanogenesis Regulation

In relation to its tyrosinase inhibition, this compound could be used to regulate melanogenesis. By suppressing melanin production and tyrosinase activity in B16F10 melanoma cells treated with α-melanocyte-stimulating hormone, it demonstrates potential for controlling abnormal and excessive melanin synthesis .

In Silico Drug Design

The compound has been studied using in silico docking simulations, indicating its utility in computational drug design. Researchers can use this compound as a reference to model interactions with tyrosinase and possibly other enzymes, aiding in the discovery of novel inhibitors .

Orientations Futures

Propriétés

IUPAC Name |

3-[(3-bromo-4-methoxyphenyl)methylsulfanyl]-5-methyl-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3OS/c1-7-13-11(15-14-7)17-6-8-3-4-10(16-2)9(12)5-8/h3-5H,6H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBAWTQZWMDORM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SCC2=CC(=C(C=C2)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-bromo-4-methoxybenzyl)sulfanyl]-3-methyl-1H-1,2,4-triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-acetyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5638100.png)

![[(3aS*,6aS*)-2-[(2-ethyl-5-pyrimidinyl)carbonyl]hexahydrocyclopenta[c]pyrrol-3a(1H)-yl]methanol](/img/structure/B5638103.png)

![4-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1,4-oxazepan-5-one](/img/structure/B5638125.png)

![N-(3-chlorophenyl)-N'-[4-(1-piperidinyl)phenyl]urea](/img/structure/B5638150.png)

![2-ethyl-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5638165.png)

![N-[rel-(3R,4S)-1-(3-fluoro-4-pyridinyl)-4-isopropyl-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide hydrochloride](/img/structure/B5638187.png)

![2,2-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5638193.png)

![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(4-methylpyridin-3-yl)carbonyl]piperidin-3-yl}propan-1-ol](/img/structure/B5638194.png)

![N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-7-methoxychromane-3-carboxamide](/img/structure/B5638200.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-5-(2-methyl-1,3-benzoxazol-6-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5638202.png)

![1-(3-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5638214.png)